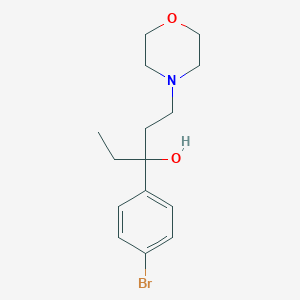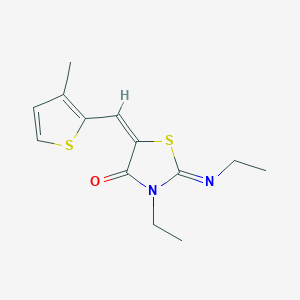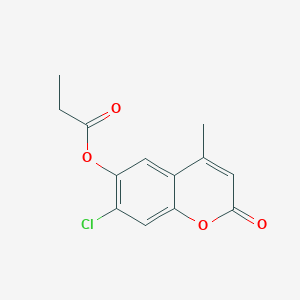![molecular formula C14H11N5S B11090058 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11090058.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an imidazo[4,5-b]pyridine moiety fused with a benzodiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction typically requires a palladium catalyst, a base, and a suitable solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst to increase the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions may result in the formation of various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in cell division . Additionally, it may inhibit viral replication by interfering with viral enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, including antiproliferative and antiviral properties.
Benzodiazole derivatives: These compounds also share structural similarities and have been investigated for their potential therapeutic applications.
Uniqueness
What sets 2-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)-1H-1,3-BENZODIAZOLE apart is its unique combination of the imidazo[4,5-b]pyridine and benzodiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H11N5S |
|---|---|
Molecular Weight |
281.34 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H11N5S/c1-2-5-10-9(4-1)16-12(17-10)8-20-14-18-11-6-3-7-15-13(11)19-14/h1-7H,8H2,(H,16,17)(H,15,18,19) |
InChI Key |
DJJWWEVEXJWSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11089978.png)
![N-(2,5-dimethoxyphenyl)-2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11089996.png)

![7-methoxy-3-[(E)-1-(2-thienyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B11090007.png)
![1-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11090013.png)
![5-{[(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11090025.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11090026.png)
![3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11090034.png)
![6-amino-8-[4-(propan-2-yl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B11090039.png)
![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11090044.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole](/img/structure/B11090053.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11090064.png)
